N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide
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Overview
Description
N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications
Quinoxaline Derivatives Synthesis and Biological Evaluation
Quinoxalines are heterocyclic compounds noted for their pharmacological significance, including roles in chemoprotection and bioactivation, particularly in cancer therapy. The synthesis and evaluation of quinoxaline derivatives have been extensively studied, demonstrating their potential in generating reactive oxygen species for cancer treatment. For instance, compounds with electron-withdrawing groups on the quinoxaline ring showed pronounced cytotoxic activity, highlighting the promise of quinoxaline N-oxides in oncology (Solano et al., 2007).
Antioxidant and Anti-inflammatory Applications
Quinoxaline derivatives have also been found to possess antioxidant and anti-inflammatory properties. Synthesis and biological evaluations of new 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives have shown significant cytotoxic parameters, suggesting a role in reducing oxidative stress and inflammation. The research indicates that the di-N-oxidized compounds, particularly those with specific structural modifications, exhibit good cytotoxicity, indicating their potential for therapeutic applications in conditions associated with oxidative stress and inflammation (Solano et al., 2007).
Neuroprotective Effects
Quinoxaline derivatives have demonstrated neuroprotective effects, particularly in the context of cerebral ischemia. One notable example is 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a compound that inhibits binding to the quisqualate subtype of the glutamate receptor, offering protection against global ischemia. This indicates the potential of quinoxaline derivatives in treating or mitigating damage from cerebral ischemic events (Sheardown et al., 1990).
Cancer Detection and Therapy
The unique properties of quinoxaline derivatives, particularly their interactions with the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, have been leveraged in cancer therapy and detection. NQO1's overexpression in many tumors and its role in the bioactivation of chemotherapeutic quinones make it a target for anticancer therapy. Research has focused on developing NQO1 inhibitors and NQO1-directed chemotherapeutic quinones as selective anticancer therapies. Additionally, the differential expression levels of NQO1 between cancerous and normal cells have been exploited to develop effective probes for cancer detection, showcasing the versatility of quinoxaline derivatives in oncology (Zhang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitEZH2 , a histone lysine methyltransferase . EZH2 plays a crucial role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
Compounds with similar structures have been found to inhibit ezh2 . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from methylating histones and thus altering gene expression .
Biochemical Pathways
Given the potential target of ezh2, it can be inferred that the compound may affect pathways related togene expression and chromatin remodeling .
Pharmacokinetics
Similar compounds have been found to have good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species .
Result of Action
Inhibition of ezh2 can lead to changes in gene expression, potentially reducing cancer aggressiveness and metastasis .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-9-8-14-12-16(11-13-5-4-10-23(17)18(13)14)22-20(26)19(25)21-15-6-2-1-3-7-15/h1-3,6-7,11-12H,4-5,8-10H2,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHPNZBNJANYMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=CC=C4)CCC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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